(2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone
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Overview
Description
(2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone is an organic compound belonging to the class of benzophenones. Benzophenones are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and materials science. This compound, specifically, has been studied for its potential therapeutic properties and its structural characteristics .
Preparation Methods
The synthesis of (2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone involves a Friedel-Crafts acylation reaction. The process begins with the reaction of 2-methylphenyl-4-methylbenzoate with anhydrous aluminum chloride in dry nitrobenzene. The mixture is refluxed with stirring for 30 minutes, followed by cooling and decomposition with acidulated ice-cold water. The product is then extracted with ether and purified through recrystallization from alcohol, yielding the compound in 85% yield .
Chemical Reactions Analysis
(2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives have shown potential as anti-inflammatory and antifungal agents.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, as a p38 MAP kinase inhibitor, it binds to the kinase domain, preventing the phosphorylation and activation of downstream targets involved in inflammatory responses. This inhibition can reduce the production of pro-inflammatory cytokines and other mediators .
Comparison with Similar Compounds
(2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone can be compared with other benzophenone derivatives, such as:
(4-Hydroxy-3-methylphenyl)(phenyl)methanone: Similar structure but different substitution pattern, leading to variations in biological activity.
(2-Hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone: Contains a pyrazole ring, which may confer different pharmacological properties.
(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone:
Properties
CAS No. |
887344-78-7 |
---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2-hydroxy-3-methylphenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C15H14O2/c1-10-6-8-12(9-7-10)15(17)13-5-3-4-11(2)14(13)16/h3-9,16H,1-2H3 |
InChI Key |
URAHCXVXMJJJSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2O)C |
Origin of Product |
United States |
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